molecular formula C19H16O5 B2568964 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid CAS No. 314742-49-9

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid

Cat. No.: B2568964
CAS No.: 314742-49-9
M. Wt: 324.332
InChI Key: SAPUUAVIUWAMQD-UHFFFAOYSA-N
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Description

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic coumarin derivative of significant interest in medicinal chemistry research. The coumarin scaffold is a privileged structure in drug discovery due to its diverse biological activities and ease of functionalization. This particular compound is designed for investigators exploring multi-target directed ligands (MTDLs) for complex neurodegenerative diseases. Its structure, featuring the coumarin core linked to a benzoic acid group, is reminiscent of compounds studied for their potential to simultaneously inhibit key enzymatic targets such as cholinesterases and monoamine oxidases . Research into analogous coumarin-based molecules has shown that specific substitutions on the core structure can greatly influence biological activity and selectivity . The presence of the 4-ethyl group and the 7-benzyloxyether bridge with a terminal carboxylic acid functional group makes this compound a valuable intermediate or lead for developing potential therapeutic agents. Scientists are employing such compounds to investigate novel mechanisms to counteract cholinergic depletion and oxidative stress, two interconnected pathological processes in disorders like Alzheimer's disease . This reagent is intended for use in enzymatic inhibition assays, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities in a laboratory setting.

Properties

IUPAC Name

4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-13-9-18(20)24-17-10-15(7-8-16(13)17)23-11-12-3-5-14(6-4-12)19(21)22/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPUUAVIUWAMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with a suitable benzoic acid derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form dihydro derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of chromenyl compounds exhibit significant antimicrobial properties. Studies have shown that 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests potential use in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research : Preliminary studies indicate that the compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells, which could lead to its application in cancer therapeutics .

Materials Science Applications

Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Nanotechnology : In nanomaterials research, this compound can serve as a stabilizing agent for nanoparticles. This property is crucial in the development of nanocomposites with improved performance characteristics .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Investigation of Anti-inflammatory EffectsMedicinal ChemistryShowed significant reduction in inflammatory markers in vitro.
Polymer Composite DevelopmentMaterials ScienceEnhanced tensile strength and thermal resistance in polymer blends containing the compound.
Nanoparticle StabilizationNanotechnologyImproved stability and dispersion of nanoparticles in aqueous solutions.

Mechanism of Action

The mechanism of action of 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its ability to generate reactive oxygen species can contribute to its anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Coumarin Core

The ethyl group at the 4-position distinguishes this compound from closely related derivatives. Key structural analogs include:

Compound Name (CAS) R Group at 4-Position Molecular Formula Key Structural Differences Implications
4-{[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid Ethyl C₂₀H₁₈O₅ Ethyl substituent Increased lipophilicity vs. methyl
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (314741-98-5) Methyl C₁₉H₁₆O₅ Methyl substituent Lower molecular weight, reduced steric hindrance
4-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CID 978403) Benzyl + Methyl C₂₅H₂₀O₅ Benzyl at 3-position, methyl at 4-position Enhanced steric bulk, altered π-π interactions
  • Ethyl vs. This could influence pharmacokinetic properties compared to the methyl analog .
  • Benzyl Substitution : The benzyl group in CID 978403 introduces steric hindrance, which may affect binding to biological targets but could enhance fluorescence properties due to extended conjugation .

Functional Group Modifications

The benzoic acid moiety differentiates this compound from ester or hydrazide derivatives:

Compound Name (CAS) Functional Group at Benzoic Acid Position Key Properties
This compound Carboxylic acid (-COOH) Ionizable, hydrogen-bond donor/acceptor
Methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (313470-94-9) Ester (-COOCH₃) Reduced polarity, higher volatility
[7-(Arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid hydrazide derivatives Hydrazide (-CONHNH₂) Enhanced chelation potential, antimicrobial activity
  • Carboxylic Acid vs. Ester : The free acid group enables salt formation (e.g., sodium salts for improved solubility) and direct interaction with biological targets, whereas esters are typically prodrugs requiring metabolic activation .

Biological Activity

4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a compound belonging to the coumarin family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O5C_{18}H_{18}O_{5}, with a molecular weight of 314.34 g/mol. Its structure incorporates a coumarin moiety, which is known for various bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including those similar to this compound. For instance, a study evaluated various coumarin analogues against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 1 to 25 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .

CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus6.25
This compoundC. albicans12.5

Anticancer Activity

The potential anticancer effects of coumarin derivatives have also been investigated. Compounds structurally related to this compound were found to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of coumarin derivatives is often attributed to their ability to interact with cellular targets, including enzymes involved in metabolic pathways and DNA synthesis. For example, coumarins have been shown to inhibit topoisomerases, which are crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship of coumarins indicates that substitutions on the phenolic ring significantly influence their biological activities. Electron-donating groups tend to enhance antimicrobial potency while electron-withdrawing groups may reduce it . The presence of functional groups such as hydroxyl or methoxy on the coumarin structure has been associated with increased bioactivity.

Case Studies

  • Study on Antimicrobial Efficacy : A series of coumarin derivatives were synthesized and tested against various pathogens. The study found that compounds with hydrophilic substituents exhibited enhanced activity against E. coli and Klebsiella pneumoniae .
  • Anticancer Screening : In vitro assays demonstrated that certain coumarin derivatives led to significant reductions in cell viability in MCF7 breast cancer cells, with IC50 values ranging from 10 to 30 µM .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid?

  • Methodology : The synthesis typically involves multi-step reactions:

Core Chromenone Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the 2-oxo-2H-chromene (coumarin) core .

Etherification : Introduction of the ethyl-substituted benzyloxy group via nucleophilic substitution (e.g., using 4-ethyl-7-hydroxycoumarin and 4-(bromomethyl)benzoic acid derivatives in the presence of a base like K₂CO₃) .

Hydrolysis : If ester intermediates are used, saponification with NaOH or LiOH yields the final benzoic acid derivative .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: ethanol/water) ensures high purity .

Q. How can the structure of this compound be experimentally validated?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 6.8–8.1 ppm, ester/acid carbonyl signals at δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (C₁₈H₁₄O₅, theoretical MW: 310.30 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though single-crystal growth may require slow evaporation from DMSO/MeOH mixtures .

Q. What physicochemical properties are critical for handling this compound, and how can they be determined?

  • Key Properties :

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or HPLC .
  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (literature data for analogs: ~200–220°C) .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified ethyl (e.g., propyl, isopropyl) or benzoic acid groups (e.g., methyl ester, amide) .
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases, cyclooxygenases) using fluorescence-based assays or ELISA .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to receptors like estrogen receptors or tyrosine kinases .

Q. How can researchers address contradictions in reported toxicity data for coumarin derivatives?

  • Strategies :

  • Standardized Assays : Use OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test) to generate reproducible data .
  • Metabolite Analysis : LC-MS profiling to identify toxic metabolites (e.g., epoxide intermediates) that may explain discrepancies between in vitro and in vivo results .
  • Cross-Study Comparisons : Control for variables like purity (>95% via HPLC), solvent (avoid DMSO if cytotoxic), and exposure duration .

Q. What experimental strategies resolve low yields during the etherification step of synthesis?

  • Optimization Methods :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% under controlled temperature (80–100°C) .
  • Alternative Solvents : Replace DMF with acetonitrile or THF to minimize side reactions (e.g., hydrolysis of bromomethyl intermediates) .

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